molecular formula C17H13ClN2O4S B2604616 (Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate CAS No. 885188-79-4

(Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate

Cat. No. B2604616
M. Wt: 376.81
InChI Key: OACCIEVYWKTSBR-WJDWOHSUSA-N
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Description

“(Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate” is a complex organic compound. It contains several functional groups, including a methyl ester group, a sulfonyl group attached to a chlorophenyl group, a cyano group, and an amino group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ester could undergo hydrolysis, the sulfonyl group might participate in substitution reactions, and the cyano group could be involved in addition reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties can be influenced by factors like molecular structure and the presence of functional groups .

Scientific Research Applications

Synthetic Utility and Chemical Reactions

  • Synthesis of Heterocyclic Compounds : This chemical has been utilized in the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid derivatives through cyclization reactions, highlighting its potential in creating bioactive heterocyclic compounds (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
  • Intermediates for Industrial Production : Research has shown the production of intermediates such as methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate from this compound, indicating its role in facilitating industrial-scale synthesis processes (Yang Jian-she, 2009).
  • Optimization of Synthesis Processes : Studies have also focused on optimizing the synthesis process for related compounds, enhancing the efficiency and yield of the reactions, thereby demonstrating the compound’s significance in improving chemical manufacturing methodologies (W. Xu, Guo, Li, & Liu, 2018).
  • Biological Potential of Derivatives : The synthesis and investigation of sulfonamide hybrid Schiff bases derived from related chemical structures have been explored for their biological activities, suggesting potential applications in drug discovery (Kausar et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic or corrosive. Safety data sheets (SDS) provide information about the hazards of a substance and the precautions needed when handling it .

Future Directions

The future research directions for a compound would depend on its potential applications. For example, if it shows promising biological activity, future research might focus on optimizing its structure for better efficacy or lower toxicity .

properties

IUPAC Name

methyl 4-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c1-24-17(21)12-2-6-14(7-3-12)20-11-16(10-19)25(22,23)15-8-4-13(18)5-9-15/h2-9,11,20H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACCIEVYWKTSBR-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate

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